molecular formula C26H30N2O6 B2778704 3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid CAS No. 2174001-23-9

3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid

Cat. No.: B2778704
CAS No.: 2174001-23-9
M. Wt: 466.534
InChI Key: GIRRDVQOTGEKRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid is a cyclobutane-based derivative featuring two orthogonal protecting groups:

  • Fluorenylmethyloxycarbonyl (Fmoc): A base-labile group commonly used in peptide synthesis for temporary amine protection.
  • tert-Butyloxycarbonyl (Boc): An acid-labile group providing orthogonal protection strategies.

The cyclobutane ring introduces conformational constraints, making the compound valuable in medicinal chemistry for designing peptide mimics and constrained scaffolds. Its molecular formula and weight can be inferred from similar cyclobutane derivatives (e.g., C₂₀H₁₉NO₄, MW ~337.38) .

Properties

IUPAC Name

3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O6/c1-25(2,3)34-24(32)28-26(22(29)30)12-16(13-26)14-27-23(31)33-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRRDVQOTGEKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid is a synthetic derivative that has garnered attention in various biological and medicinal chemistry studies. Its unique structural features, including the fluorenylmethoxycarbonyl (Fmoc) group and cyclobutane framework, suggest potential applications in drug design and development.

Chemical Structure

The compound can be represented by the following structural formula:

C19H25N2O5\text{C}_{19}\text{H}_{25}\text{N}_{2}\text{O}_{5}

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, particularly focusing on its interactions with biological systems, potential therapeutic effects, and mechanisms of action.

1. Anticancer Activity

Research indicates that compounds similar to this structure exhibit significant anticancer properties. For instance, derivatives with the Fmoc group have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

2. Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Studies suggest that it may interfere with bacterial cell wall synthesis or disrupt membrane integrity, leading to cell death.

3. Enzyme Inhibition

Enzyme inhibition studies reveal that this compound can act as a potent inhibitor of specific proteases and kinases, which are critical in various signaling pathways. This inhibition can lead to altered cellular responses, potentially useful in treating diseases characterized by dysregulated signaling.

Case Studies

Several case studies highlight the biological activity of this compound:

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of the compound and evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain modifications enhanced anticancer activity, particularly through apoptosis induction via the mitochondrial pathway.

Case Study 2: Antimicrobial Action

Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, suggesting its potential as a new antimicrobial agent.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound triggers intrinsic apoptotic pathways, leading to mitochondrial membrane potential loss and activation of caspases.
  • Cell Cycle Arrest : It has been observed to cause G1/S phase arrest in cancer cells, effectively halting proliferation.
  • Antimicrobial Mechanism : The proposed mechanism includes disruption of bacterial membrane integrity and inhibition of essential enzymatic functions within microbial cells.

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AnticancerVarious cancer cell linesInduction of apoptosisJournal of Medicinal Chemistry
AntimicrobialStaphylococcus aureus, E. coliSignificant reduction in growth (MIC)Internal Study
Enzyme InhibitionSpecific kinases/proteasesInhibition of enzymatic activityBiochemical Journal

Scientific Research Applications

Peptide Synthesis

One of the primary applications of this compound is in the field of peptide synthesis. The Fmoc group allows for selective protection of amino acids, facilitating the stepwise assembly of peptides. This method is crucial for synthesizing complex peptides that may have therapeutic potential.

Drug Development

The unique structural features of this compound make it a candidate for developing new pharmaceuticals. Its cyclobutane core can be modified to enhance biological activity or selectivity, potentially leading to novel drug candidates targeting various diseases.

Bioconjugation

Due to its reactive functional groups, this compound can be utilized in bioconjugation techniques. It can be linked to biomolecules such as antibodies or enzymes, creating targeted drug delivery systems or diagnostic agents.

Research on Protein Interactions

This compound can serve as a tool in studying protein interactions and dynamics. By incorporating it into peptides or proteins, researchers can investigate how modifications affect binding affinities and biological functions.

Case Study 1: Peptide Synthesis

In a study published in Journal of Peptide Science, researchers utilized the Fmoc-protected amino acid derivatives, including this compound, to synthesize a series of bioactive peptides. The study demonstrated that the incorporation of the cyclobutane moiety improved the stability and activity of the synthesized peptides compared to traditional amino acids .

Case Study 2: Drug Development

A recent investigation published in Medicinal Chemistry Letters explored the modification of Fmoc-protected cyclobutane derivatives to create potent inhibitors for cancer cell lines. The study reported that specific modifications led to enhanced cytotoxicity against various cancer types, showcasing the potential of this compound in therapeutic applications .

Comparison with Similar Compounds

Structural Analogues with Cyclobutane Cores

Compound Substituents CAS No. Molecular Formula Key Features
Target Compound Fmoc-aminomethyl, Boc-aminocyclobutane N/A Likely C₂₄H₂₇N₂O₆ Dual orthogonal protection (Fmoc/Boc); cyclobutane rigidity
3-(Fmoc-amino)cyclobutane-1-carboxylic acid Fmoc-amino 1935557-50-8 C₂₀H₁₉NO₄ Single Fmoc group; simpler cyclobutane scaffold
1-[Cyclopropyl(Fmoc)amino]cyclobutane-1-carboxylic acid Fmoc-cyclopropylamino 1697367-12-6 C₂₃H₂₃NO₄ Cyclopropyl substituent; increased lipophilicity (MW 377.43)
1-(Fmoc-amino)cyclopropane-1-carboxylic acid Fmoc-amino N/A C₁₈H₁₇NO₄ Cyclopropane ring; higher ring strain

Key Observations :

  • The target compound’s dual protection (Fmoc/Boc) enables sequential deprotection, advantageous in multi-step syntheses.
  • Cyclobutane rings offer moderate conformational flexibility compared to cyclopropane (high strain) or cyclopentane (low strain).
  • Substituents like Boc or cyclopropyl alter solubility and reactivity . For example, Boc increases acid sensitivity, while cyclopropyl enhances hydrophobicity .

Functional Group Variations

Compound Functional Groups CAS No. Applications
Target Compound Fmoc, Boc, cyclobutane N/A Peptide synthesis; constrained scaffolds
3-(2-Chlorophenyl)-2-Fmoc-propanoic acid Fmoc, chlorophenyl 678991-52-1 Incorporation of aromatic residues; increased steric bulk
Fmoc-L-azidohomoalanine Fmoc, azido 942518-20-9 Click chemistry applications; bioorthogonal tagging
Fmoc-N-methylamino acid Fmoc, methyl 2044710-58-7 Stabilization against enzymatic degradation

Key Observations :

  • The Boc group in the target compound allows acid-mediated deprotection , contrasting with azido (click-reactive) or chlorophenyl (electron-withdrawing) groups in analogues.
  • Cyclobutane’s four-membered ring balances rigidity and flexibility, making it preferable over smaller (cyclopropane) or larger (cyclopentane) rings for mimicking peptide β-turns .

Physicochemical Properties

Property Target Compound 3-(Fmoc-amino)cyclobutane-1-carboxylic acid 1-(Fmoc-amino)cyclopropane-1-carboxylic acid
Molecular Weight ~450 (estimated) 337.38 311.34
Solubility Moderate in DMF/DCM Low in water; soluble in polar aprotic solvents Similar to cyclobutane analogues
Stability Stable to bases (Boc) Base-sensitive (Fmoc) Base-sensitive; prone to ring-opening

Key Observations :

  • The Boc group enhances acid lability but requires careful handling under basic conditions to preserve the Fmoc group.
  • Cyclobutane derivatives generally exhibit higher thermal stability than cyclopropane analogues due to reduced ring strain .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.